3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with a piperazine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step procedures. One common method includes the reaction of 6-methylpyrimidine with piperazine to form an intermediate, which is then reacted with a thiophene-substituted pyridazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with piperazine and thiophene rings, such as:
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Brexpiprazole
- Imatinib
Uniqueness
What sets 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine apart is its unique combination of a pyridazine core with piperazine and thiophene substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a piperazine ring and a thiophene moiety, which contributes to its unique pharmacological properties. The presence of the methylpyrimidine group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, it may inhibit certain kinases involved in cancer progression or modulate neurotransmitter systems.
Biological Activity Overview
Research has indicated that compounds structurally similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- The compound has shown promise in inhibiting the growth of cancer cell lines, particularly those overexpressing certain kinases.
- In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
- Cytotoxicity Studies :
- Kinase Inhibition :
Research Findings
A detailed examination of the biological activity of this compound reveals several key findings:
Table 1: Cytotoxicity and Kinase Inhibition Data
Compound | Cell Line | IC50 (μM) | Kinase Target | IC50 (μM) |
---|---|---|---|---|
This compound | A549 | 1.06 ± 0.16 | c-Met | 0.090 |
This compound | MCF-7 | 1.23 ± 0.18 | c-Met | 0.090 |
This compound | HeLa | 2.73 ± 0.33 | c-Met | 0.090 |
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Triazolo-Pyridazine Derivatives :
- Structure–Activity Relationship (SAR) :
Properties
IUPAC Name |
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-13-11-17(19-12-18-13)23-8-6-22(7-9-23)16-5-4-14(20-21-16)15-3-2-10-24-15/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMQKYBQZIFAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.